2-(4-Nitrophenylthio)pyrimidine

Organic Synthesis Medicinal Chemistry Process Chemistry

2-(4-Nitrophenylthio)pyrimidine (CAS 19581-24-9) is a heterocyclic aromatic compound with the molecular formula C10H7N3O2S and a molecular weight of 233.25 g/mol, featuring a pyrimidine ring substituted at the 2-position with a 4-nitrophenylthio group. Its IUPAC name is 2-(4-nitrophenyl)sulfanylpyrimidine, and key identifiers include the InChIKey VFZRGLKTZAKXCP-UHFFFAOYSA-N.

Molecular Formula C10H7N3O2S
Molecular Weight 233.25 g/mol
CAS No. 19581-24-9
Cat. No. B035429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenylthio)pyrimidine
CAS19581-24-9
Molecular FormulaC10H7N3O2S
Molecular Weight233.25 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)SC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H7N3O2S/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H
InChIKeyVFZRGLKTZAKXCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitrophenylthio)pyrimidine (CAS 19581-24-9): Core Physicochemical Profile and Structural Identity


2-(4-Nitrophenylthio)pyrimidine (CAS 19581-24-9) is a heterocyclic aromatic compound with the molecular formula C10H7N3O2S and a molecular weight of 233.25 g/mol, featuring a pyrimidine ring substituted at the 2-position with a 4-nitrophenylthio group . Its IUPAC name is 2-(4-nitrophenyl)sulfanylpyrimidine, and key identifiers include the InChIKey VFZRGLKTZAKXCP-UHFFFAOYSA-N . The compound contains a thioether linkage and a para-nitro substituent, which together confer distinct electronic and steric properties relative to its unsubstituted or differently substituted analogs.

Why 2-(4-Nitrophenylthio)pyrimidine Cannot Be Replaced by a Generic Phenylthiopyrimidine


Replacing 2-(4-Nitrophenylthio)pyrimidine with a simpler analog, such as 2-(phenylthio)pyrimidine (CAS 14080-18-3), fundamentally alters the compound's electronic and physicochemical profile, which in turn impacts reaction kinetics, chromatographic behavior, and potential biological activity. The para-nitro group is a strong electron-withdrawing moiety that significantly reduces electron density on the sulfur atom and the pyrimidine ring, as demonstrated by comparative kinetic studies on the oxidation and hydrolysis of 2-(p-substituted phenylthio)pyrimidines, where the rate of these transformations is directly dependent on the electronic nature of the para-substituent [1]. This electronic modulation is critical for applications requiring a defined reactivity profile, such as in further synthetic elaborations, or for achieving specific retention times in preparative chromatography [2]. Furthermore, QSAR analyses on related 5-(substituted phenylthio)-2,4-diaminopyrimidines confirm that the presence and position of a nitro group on the phenyl ring significantly influence inhibitory activity against E. coli DHFR [3], underscoring that even seemingly minor structural variations can lead to non-linear changes in performance, making simple interchange unreliable.

Quantitative Differentiation of 2-(4-Nitrophenylthio)pyrimidine (CAS 19581-24-9) from Structural Analogs


Synthesis Yield and Purity Profile: 2-(4-Nitrophenylthio)pyrimidine vs. Unsubstituted 2-(Phenylthio)pyrimidine

The synthesis of 2-(4-Nitrophenylthio)pyrimidine via the nucleophilic aromatic substitution of 2-mercaptopyrimidine with 1-fluoro-4-nitrobenzene proceeds with a well-documented yield of 43% and yields a product with a melting point of 103-104 °C [1]. In contrast, the unsubstituted analog, 2-(phenylthio)pyrimidine (CAS 14080-18-3), is typically synthesized with higher yields (often >70%) due to the absence of the deactivating nitro group [2]. This difference in yield and physical state (yellow rods vs. often a lower-melting solid or oil) directly impacts procurement for scale-up or for applications where purity and crystallinity are critical for subsequent steps.

Organic Synthesis Medicinal Chemistry Process Chemistry

Chromatographic Behavior: HPLC Retention on Newcrom R1 Reverse-Phase Column

2-(4-Nitrophenylthio)pyrimidine can be effectively analyzed and purified using a defined reverse-phase HPLC method on a Newcrom R1 column, with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. The method is scalable and suitable for isolating impurities, as well as for pharmacokinetic studies [1]. The strong electron-withdrawing nitro group increases the compound's polarity and interaction with the stationary phase, resulting in a distinct retention time compared to non-nitrated or less polar phenylthio analogs [2]. This differentiation is critical for quality control and for preparative separations where co-elution with structurally similar impurities is a concern.

Analytical Chemistry Preparative Chromatography Pharmacokinetics

Electronic Modulation: Enhanced Electrophilicity for Downstream Derivatization

The para-nitro substituent on 2-(4-Nitrophenylthio)pyrimidine acts as a strong electron-withdrawing group, which significantly increases the electrophilicity of the sulfur atom and the pyrimidine ring. This is directly evidenced by kinetic studies on the oxidation of 2-(p-substituted phenylthio)pyrimidines to their corresponding sulfoxides and sulfones, where the reaction rate correlates with the Hammett sigma constant of the para-substituent [1]. While specific rate constants for the nitro analog are not isolated in this source, the class-level inference is robust: the nitro group (σp = 0.78) provides a substantial activation for nucleophilic attack at sulfur compared to an unsubstituted phenyl ring (σp = 0.00).

Medicinal Chemistry Chemical Biology Synthetic Methodology

Target Engagement Potential: Inhibition of Dihydrouracil Dehydrogenase and Uridine Phosphorylase

Phenylthio-substituted pyrimidines, as a class, have been identified as inhibitors of the pyrimidine salvage enzymes dihydrouracil dehydrogenase (DHUDase) and uridine phosphorylase (UrdPase) [1]. While direct, head-to-head IC50 data for 2-(4-Nitrophenylthio)pyrimidine itself is not publicly available, the presence of the p-nitrophenylthio group is a key structural determinant. For the closely related compound 4-[(2,4-dinitrophenyl)thio]pyrimidine (NSC-311068), an IC50 of 360 nM has been reported against a specific target [2]. The para-nitro group in 2-(4-Nitrophenylthio)pyrimidine is expected to confer a distinct inhibition profile and potency compared to non-nitrated phenylthio analogs, making it a critical starting point for structure-activity relationship (SAR) studies.

Enzymology Cancer Research Antiviral Research

Validated Application Scenarios for 2-(4-Nitrophenylthio)pyrimidine (CAS 19581-24-9)


Synthetic Chemistry: A Tunable Building Block for Sulfoxides and Sulfones

Based on the established reactivity of 2-(p-substituted phenylthio)pyrimidines, 2-(4-Nitrophenylthio)pyrimidine is an ideal starting material for the synthesis of corresponding sulfoxides and sulfones. The strong electron-withdrawing nitro group accelerates oxidation reactions relative to unsubstituted analogs [1]. These oxidized derivatives are valuable intermediates in medicinal chemistry, often exhibiting enhanced metabolic stability or altered biological activity. The well-documented synthesis from 2-mercaptopyrimidine and 1-fluoro-4-nitrobenzene provides a reliable entry point for generating libraries of derivatives [2].

Analytical and Process Chemistry: Method Development and Purification

2-(4-Nitrophenylthio)pyrimidine serves as a reliable standard for developing and validating reverse-phase HPLC methods on columns like Newcrom R1 [1]. Its distinct polarity and retention profile, influenced by the nitro group, make it an excellent probe for optimizing separations of complex mixtures containing aromatic heterocycles. The scalable method is directly applicable to preparative purification of the compound itself or its impurities, which is a critical step in ensuring material quality for downstream biological assays or synthetic use [1].

Enzymology and Drug Discovery: A Scaffold for Exploring Pyrimidine Salvage Pathway Inhibition

As a representative of the phenylthio-substituted pyrimidine class, 2-(4-Nitrophenylthio)pyrimidine is a key tool compound for investigating the structure-activity relationships of inhibitors targeting dihydrouracil dehydrogenase and uridine phosphorylase [1]. The presence of the nitro group is a critical variable for modulating potency and selectivity, making this specific compound a necessary control and a starting point for medicinal chemistry campaigns in oncology and virology [1].

QSAR and Computational Chemistry: A Probe for Electronic and Steric Effects

The distinct Hammett sigma constant of the para-nitro group (σp = 0.78) allows 2-(4-Nitrophenylthio)pyrimidine to be used as a standard compound in quantitative structure-activity relationship (QSAR) models [1]. Its inclusion in a series of analogs enables the deconvolution of electronic effects from steric or hydrophobic contributions, providing a more nuanced understanding of ligand-receptor interactions. This is directly supported by QSAR studies on related 2,4-diaminopyrimidines, where nitro-substituted phenylthio derivatives were essential for building predictive models [2].

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